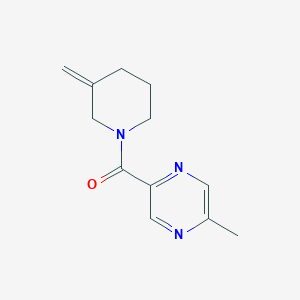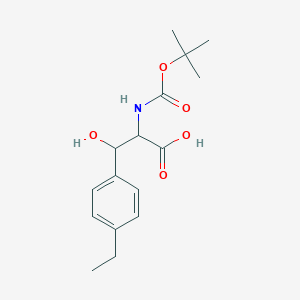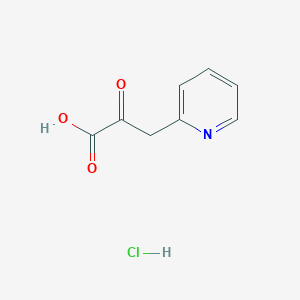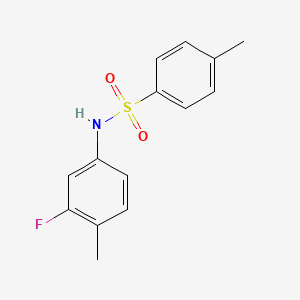
2-(Pyrimidin-5-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyrimidin-5-yl)propanedinitrile” is a chemical compound with the molecular weight of 144.14 . It contains a pyrimidine ring, which is an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “2-(Pyrimidin-5-yl)propanedinitrile” often involves reactions with carboxylic anhydrides or acid chlorides . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines acylated with carboxylic anhydrides or acid chlorides transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-5-yl)propanedinitrile” is characterized by the presence of a pyrimidine ring. The InChI code for this compound is 1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H .Chemical Reactions Analysis
Pyrimidine derivatives like “2-(Pyrimidin-5-yl)propanedinitrile” can undergo various chemical reactions. For instance, they can participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
“2-(Pyrimidin-5-yl)propanedinitrile” is a powder at room temperature . It has a molecular weight of 144.14 .Applications De Recherche Scientifique
Synthesis and Spectral Characterization
Pyrimidine derivatives exhibit a wide spectrum of biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel bis(2‐(pyrimidin-2‐yl)ethoxy)alkanes and their evaluation for antioxidant properties using various in vitro test systems highlight the compound's potential in medicinal applications (Rani et al., 2012).
Antimicrobial Evaluation
New series of [1,2,4]triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited moderate activities, showcasing their potential in antimicrobial drug development (Gomha et al., 2018).
Inhibitor Synthesis and Biological Activity
The development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors illustrates the potential of pyrimidine derivatives in cancer therapy. These compounds were identified as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), with further optimization leading to low nanomolar Ki values against CDK2, consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Acetylcholinesterase and Carbonic Anhydrase Inhibition
Pyrimidine-thiones derivatives were synthesized and showed good inhibitory action against acetylcholinesterase (AChE), and human carbonic anhydrase (hCA) isoforms I and II, indicating their potential in developing treatments for conditions associated with these enzymes (Taslimi et al., 2018).
Mécanisme D'action
While the specific mechanism of action for “2-(Pyrimidin-5-yl)propanedinitrile” is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Orientations Futures
The future directions for “2-(Pyrimidin-5-yl)propanedinitrile” could involve further exploration of its potential biological activities. For instance, it could be interesting to investigate its potential anti-inflammatory effects, given the known anti-inflammatory properties of pyrimidines . Additionally, the development of new synthesis methods could also be a promising area of research .
Propriétés
IUPAC Name |
2-pyrimidin-5-ylpropanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-1-6(2-9)7-3-10-5-11-4-7/h3-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPVHCXZMFREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)

